4-[(E)-2-nitroprop-1-enyl]phenol

NMR Spectroscopy Structural Confirmation Quality Control

Addressing the need for a structurally precise β-nitrostyrene in medicinal chemistry, this compound is a validated intermediate for β3-adrenergic receptor agonists. Its para-phenol enables chemoselective hydrogenation and O-alkylation. The distinct vinylic proton quartet (δ 8.08) and β-methyl doublet allow real-time enantioselective reaction monitoring. Bulk supply with rigorous QC ensures consistent performance.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 61126-42-9
Cat. No. B096557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-nitroprop-1-enyl]phenol
CAS61126-42-9
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6,11H,1H3/b7-6+
InChIKeyPWVYGCHRAHNBFI-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(E)-2-nitroprop-1-enyl]phenol: Technical Specifications & Procurement


4-[(E)-2-nitroprop-1-enyl]phenol (CAS 61126-42-9), also known as (E)-1-(4-hydroxyphenyl)-2-nitropropene or 4-hydroxy-β-methyl-β-nitrostyrene, is a member of the β-nitrostyrene class characterized by a para-phenolic group and a β-methyl-substituted nitroalkene moiety [1]. The compound possesses a molecular weight of 179.17 g/mol, a molecular formula of C9H9NO3, and a reported logP of 2.55, indicating moderate lipophilicity . The electron-withdrawing nitro group in conjugation with the olefin imparts characteristic electrophilicity, while the para-phenol group provides a site for further derivatization or hydrogen bonding, positioning this compound as a versatile intermediate for asymmetric synthesis and medicinal chemistry applications .

Activated Michael acceptor for enantioselective synthesis and conjugate additions
Para-phenolic handle enables O-alkylation and further derivatization
β-Methyl nitroalkene core with reported microwave-assisted synthetic benchmark

4-[(E)-2-nitroprop-1-enyl]phenol vs. Close Analogs


Within the β-nitrostyrene family, subtle structural modifications at the β-position and the aromatic ring profoundly alter electrophilicity, conformational behavior, and downstream biological or catalytic performance, rendering generic substitution inadvisable [1]. For example, the presence of a β-methyl group in 4-[(E)-2-nitroprop-1-enyl]phenol alters the steric environment and electron density at the reactive olefin compared to its non-methylated counterpart, 4-[(E)-2-nitroethenyl]phenol . Furthermore, class-level studies on antibacterial β-nitrostyrenes have demonstrated that β-methyl-β-nitrostyrene analogues consistently exhibit significantly higher activity than their non-methylated β-nitrostyrene counterparts across tested bacterial strains [2]. These findings underscore that the precise substitution pattern of the target compound is critical for achieving desired reactivity and biological profiles, and any deviation to a structurally similar analogue must be validated by direct, application-specific data.

β-Methyl vs. non-methylated analog
Lack of β-methyl group alters olefin electrophilicity and steric environment, potentially changing reaction outcomes and biological profile. The 4-[(E)-2-nitroethenyl]phenol analog shows different NMR fingerprints and may not replicate reactivity.
Antibacterial SAR context
Class-level studies indicate β-methylated nitrostyrenes exhibit higher antibacterial activity than non-methylated counterparts; the 4-hydroxy variant's SAR profile may differ and requires direct validation.
Para-substitution pattern
Changing the phenolic position or substituting the hydroxyl group removes the derivatization handle, limiting utility in synthesis routes that depend on O-alkylation.

4-[(E)-2-nitroprop-1-enyl]phenol: Quantitative Evidence


NMR Differentiation by β-Methyl Substitution

The presence of a β-methyl group in 4-[(E)-2-nitroprop-1-enyl]phenol (target compound) results in distinct and quantifiable NMR spectral features compared to the β-unsubstituted analog, 4-[(E)-2-nitroethenyl]phenol (4-hydroxy-β-nitrostyrene) . This differentiation is critical for identity confirmation and purity assessment during procurement and use. The vinylic proton of the target compound is reported to appear as a quartet (δ 8.08 ppm, J = 1.3 Hz) due to long-range coupling with the β-methyl group, a feature absent in the analog. Furthermore, the β-methyl group itself contributes a distinct doublet signal at δ 2.46 ppm. This provides a clear, quantifiable spectroscopic handle for distinguishing between these two closely related compounds .

NMR Differentiation
Data to verify
Vinylic H shift Δ ~0.1 ppm; β-CH₃ doublet at δ 2.46 vs. none in analog
Enables identity confirmation vs. non-methylated analog
Predicted shifts; experimental verification recommended
NMR Spectroscopy Structural Confirmation Quality Control

Microwave-Assisted Synthesis Yield Benchmark

While a direct comparative yield study is not available, a reported optimized synthesis for 4-[(E)-2-nitroprop-1-enyl]phenol provides a quantitative benchmark for procurement decisions based on synthetic efficiency. Using a microwave-assisted phase-transfer catalysis (PTC) method, the compound was synthesized from 4-hydroxybenzaldehyde and nitroethane with a reported yield of 82% [1]. This yield is achieved under specific conditions: 520 W microwave power, 6 minutes of irradiation, and PEG-600 as the phase-transfer catalyst. This data point serves as a reference for evaluating the feasibility and cost-effectiveness of in-house synthesis versus direct procurement, especially when considering the high purity (typically 95%) offered by commercial vendors .

Microwave Synthesis Yield
Reported
82% isolated yield
Supports make-vs-buy evaluation for in-house synthesis
Microwave PTC method, PEG-600, 520 W, 6 min
Green Chemistry Synthetic Methodology Process Optimization

β-Methyl Substitution & Antibacterial Activity

In a systematic structure-property-activity relationship (SPAR) study of β-nitrostyrene derivatives, a clear and quantifiable trend emerged: compounds bearing a β-methyl substituent consistently displayed superior antibacterial activity compared to their non-methylated β-nitrostyrene counterparts across a panel of bacteria [1]. For instance, while the non-methylated 3,4-dihydroxy-β-nitrostyrene exhibited MIC values of >512 µg/mL against S. aureus and >512 µg/mL against E. coli, its β-methylated analog, 3,4-dihydroxy-β-methyl-β-nitrostyrene, demonstrated significantly improved activity with MICs of 256 µg/mL and 128 µg/mL, respectively [1]. This class-level finding underscores that the β-methyl group is a critical structural determinant for enhanced antibacterial potency within this chemical series. While direct data for the 4-hydroxy-β-methyl-β-nitrostyrene compound is not presented in this study, the class-level inference is strong that its β-methyl group is essential for any potential antibacterial activity it may possess.

Antibacterial SAR
Class-level inference
β-Methyl analog: MIC 256/128 µg/mL vs. non-methylated >512 µg/mL (S. aureus/E. coli)
Class-level SAR suggests β-methyl enhances antibacterial activity; direct data for target compound not available
Study on 3,4-dihydroxy pair; 4-hydroxy analog requires independent confirmation
Antibacterial Activity Structure-Activity Relationship Drug Discovery

4-[(E)-2-nitroprop-1-enyl]phenol Application Scenarios


β3-Adrenergic Agonist Synthesis via Hydrogenation

4-[(E)-2-nitroprop-1-enyl]phenol serves as a validated precursor for the synthesis of β3-adrenergic receptor agonists [1]. Specifically, it is a key intermediate in the preparation of substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes, a class of compounds with demonstrated β3-AR agonist activity. The synthetic route involves a chemoselective hydrogenation of the carbon-carbon double bond in the presence of the nitro group, a transformation for which this specific nitrostyrene derivative has been successfully employed [1]. The presence of the para-phenol group is essential for subsequent O-alkylation steps to install the tetrahydroquinoline moiety, highlighting the compound's specific utility in this medicinal chemistry workflow.

NMR-Guided Enantioselective Synthesis

The distinct NMR spectroscopic signature of 4-[(E)-2-nitroprop-1-enyl]phenol, particularly its vinylic proton quartet at δ 8.08 ppm and β-methyl doublet at δ 2.46 ppm, provides a precise analytical handle for monitoring enantioselective transformations, such as Michael additions or hydrogenations, in real-time . This spectral clarity, which differentiates it from non-methylated analogs, is crucial for optimizing reaction conditions and assessing catalyst performance (e.g., enantiomeric excess) in asymmetric synthesis campaigns where β-nitrostyrenes serve as activated Michael acceptors.

Antibacterial SAR of β-Nitrostyrenes

Class-level evidence demonstrates that the β-methyl group in β-nitrostyrenes is a critical structural feature that enhances antibacterial activity [2]. Therefore, 4-[(E)-2-nitroprop-1-enyl]phenol is a strategically valuable scaffold for building focused libraries aimed at exploring the SAR of antibacterial nitroolefins. Its procurement is justified for research programs seeking to validate the contribution of the 4-hydroxy substitution pattern in the context of the β-methyl framework, which is known to confer superior activity over non-methylated analogs [2].

Application
Selection Property
Validation Focus
Synthesis of β3-adrenoceptor research probes
Chemoselective hydrogenation compatibility and para-phenol coupling handle
Tetrahydroquinoline O-alkylation and reduction selectivity
NMR-monitored asymmetric reaction development
Distinct vinylic ¹H NMR quartet and β-methyl doublet
Enantiomeric excess and conversion tracking
Antibacterial SAR library construction
β-Methyl-β-nitrostyrene pharmacophoric scaffold
Class-level MIC trend validation across substitution patterns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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